N-1,3-benzothiazol-2-yl-N'-(2-bromophenyl)urea
Übersicht
Beschreibung
N-1,3-benzothiazol-2-yl-N'-(2-bromophenyl)urea, also known as BZU-1, is a chemical compound that has gained attention in the scientific community for its potential as a therapeutic agent. BZU-1 belongs to the class of urea-based compounds and has been found to exhibit anti-cancer and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of N-1,3-benzothiazol-2-yl-N'-(2-bromophenyl)urea is not fully understood, but it is believed to act through multiple pathways. N-1,3-benzothiazol-2-yl-N'-(2-bromophenyl)urea has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. N-1,3-benzothiazol-2-yl-N'-(2-bromophenyl)urea has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N-1,3-benzothiazol-2-yl-N'-(2-bromophenyl)urea has been found to have several biochemical and physiological effects. In vitro studies have shown that N-1,3-benzothiazol-2-yl-N'-(2-bromophenyl)urea inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines. N-1,3-benzothiazol-2-yl-N'-(2-bromophenyl)urea has also been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins that contribute to inflammation. Additionally, N-1,3-benzothiazol-2-yl-N'-(2-bromophenyl)urea has been found to have low toxicity in normal cells, making it a potentially safe therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-1,3-benzothiazol-2-yl-N'-(2-bromophenyl)urea is that it has been found to have low toxicity in normal cells, making it a potentially safe therapeutic agent. Additionally, N-1,3-benzothiazol-2-yl-N'-(2-bromophenyl)urea has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new therapeutics. However, one limitation of N-1,3-benzothiazol-2-yl-N'-(2-bromophenyl)urea is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
For research on N-1,3-benzothiazol-2-yl-N'-(2-bromophenyl)urea include further elucidating its mechanism of action and developing it as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N-1,3-benzothiazol-2-yl-N'-(2-bromophenyl)urea has been the subject of several scientific studies due to its potential as a therapeutic agent. One study found that N-1,3-benzothiazol-2-yl-N'-(2-bromophenyl)urea exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages. Another study found that N-1,3-benzothiazol-2-yl-N'-(2-bromophenyl)urea inhibited the growth of prostate cancer cells by inducing cell cycle arrest and promoting apoptosis. Additionally, N-1,3-benzothiazol-2-yl-N'-(2-bromophenyl)urea has been found to have potential as an anti-tumor agent in breast cancer cells.
Eigenschaften
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-(2-bromophenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3OS/c15-9-5-1-2-6-10(9)16-13(19)18-14-17-11-7-3-4-8-12(11)20-14/h1-8H,(H2,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKHSBVNOMYACB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)NC3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzothiazol-2-yl)-3-(2-bromophenyl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.